5-(2-Chlorophenyl)-2-furaldehyde

説明

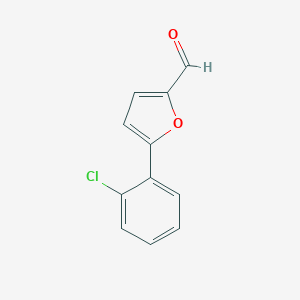

Structure

3D Structure

特性

IUPAC Name |

5-(2-chlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQOZTFAOFZDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346121 | |

| Record name | 5-(2-Chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34035-04-6 | |

| Record name | 5-(2-Chlorophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34035-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Chlorophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Furan Chemistry and Heterocyclic Compounds Research

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form the bedrock of a vast array of natural products and synthetic molecules. Among these, the furan (B31954) ring—a five-membered aromatic heterocycle with one oxygen atom—is a particularly prominent structural motif. researchgate.net The furan moiety is present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. researchgate.netfayoum.edu.eg

5-(2-Chlorophenyl)-2-furaldehyde belongs to the furan family and is characterized by a furan ring substituted at the 2-position with an aldehyde group and at the 5-position with a 2-chlorophenyl group. cymitquimica.com This arrangement places it at the intersection of several important chemical classes: furan derivatives, aromatic aldehydes, and halogenated aromatic compounds. The presence of the reactive aldehyde group, the aromatic furan core, and the influential chloro-substituted phenyl ring provides a rich platform for synthetic modification and exploration of its chemical and biological properties. The inclusion of chlorine, a halogen atom, is particularly noteworthy as it is a key component in many pharmaceutical drugs, known to modulate factors like metabolic stability and binding affinity. nih.gov

Academic Significance and Research Trajectories of Furaldehyde Derivatives

Furaldehyde derivatives, as a class, hold considerable academic and industrial significance. They are recognized as valuable precursors for the synthesis of more complex molecules. The aldehyde functional group readily participates in a wide array of chemical reactions, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures. researchgate.netumich.edu

Research into analogous compounds, such as 5-phenyl-2-furaldehyde, highlights the synthetic utility of this class of molecules. They serve as key starting materials for creating polyfunctionalized heterocyclic systems with potential pharmacological applications, including antimicrobial and antitumor activities. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Hiyama reactions, are commonly employed to synthesize these 5-aryl-2-furaldehydes, demonstrating a key trajectory in synthetic methodology development. researchgate.net

Furthermore, other furaldehyde derivatives, like 5-hydroxymethylfurfural (B1680220) (HMF), derived from biomass, are cornerstone platform chemicals in the pursuit of sustainable chemistry. mdpi.comsigmaaldrich.com HMF and its derivatives are investigated for conversion into biofuels, bioplastics, and other high-value chemicals, including 2,5-diformylfuran (DFF), a key monomer for polymers. sigmaaldrich.comjku.at The extensive research on these related furaldehydes underscores the broad academic interest in their synthesis, reactivity, and application, setting a precedent for the exploratory potential of congeners like 5-(2-Chlorophenyl)-2-furaldehyde.

Overview of Current Research Landscape and Emerging Trends for 5 2 Chlorophenyl 2 Furaldehyde

Classical and Established Synthetic Routes

The traditional synthesis of this compound and its analogs often involves multi-step sequences and the use of organometallic catalysts to facilitate the crucial carbon-carbon bond formation between the furan ring and the chlorophenyl moiety.

Multi-step Reaction Pathways

One of the earliest and most fundamental methods for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation. This reaction typically involves the diazotization of an aniline, in this case, 2-chloroaniline (B154045), followed by a copper-catalyzed reaction with furfural (B47365). bohrium.comosi.lv The process begins with the formation of a diazonium salt from 2-chloroaniline using a nitrite (B80452) source under acidic conditions. This diazonium salt is then introduced to a solution containing furfural and a copper(II) salt, such as copper(II) chloride, which catalyzes the arylation at the 5-position of the furan ring. bohrium.com

While effective, this method can sometimes lead to the formation of byproducts and may require careful control of reaction conditions to achieve satisfactory yields.

Catalyst-mediated Synthesis Approaches

Modern organic synthesis heavily relies on catalyst-mediated cross-coupling reactions to form C-C bonds with high efficiency and selectivity. Several of these powerful reactions have been applied to the synthesis of 5-aryl-2-furaldehydes, and by extension, are applicable to the synthesis of this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl compounds. In the context of synthesizing this compound, this would typically involve the reaction of a 5-halofurfural (e.g., 5-bromo-2-furaldehyde) with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net A practical one-pot synthesis of 5-aryl-2-furaldehydes has been developed, which involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid, followed by a palladium-catalyzed Suzuki coupling with an aryl halide. thieme-connect.com This approach avoids the isolation of the potentially unstable furylboronic acid.

Negishi Coupling: The Negishi coupling provides an alternative route, utilizing an organozinc reagent. For the synthesis of this compound, this would entail the reaction of a 5-halofurfural with a (2-chlorophenyl)zinc halide. This reaction is also catalyzed by a palladium or nickel complex. researchgate.net The preparation of a variety of 5-substituted-2-furaldehydes has been successfully achieved through the Pd-catalyzed cross-coupling of arylzinc halides with 5-bromo-2-furaldehyde. nih.gov

The table below summarizes representative conditions for catalyst-mediated synthesis of 5-aryl-2-furaldehydes.

| Reaction Type | Furan Substrate | Aryl Partner | Catalyst | Base/Solvent | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(Diethoxymethyl)-2-furylboronic acid (in situ) | Aryl Halide | Pd/C | Et3N / EtOH | High |

| Negishi | 5-Bromo-2-furaldehyde | Arylzinc Halide | Pd(PPh3)4 | THF | Good to Excellent |

| Meerwein Arylation | Furfural | Aryl Diazonium Salt | CuCl2 | Water/Acetone | Moderate |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These principles are being applied to the synthesis of complex molecules like this compound, although specific examples for this particular compound are still emerging.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this could involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions.

Catalyst Efficiency and Reusability: Developing more active catalysts that can be used in lower amounts and can be easily recovered and reused. Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are advantageous in this regard as they can be removed by simple filtration. thieme-connect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are a prime example of this principle in action. researchgate.netthieme-connect.com

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals. These include enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. An efficient continuous flow approach for Suzuki cross-couplings of 5-formyl-2-furanylboronic acid with aryl bromides has been developed, demonstrating the potential of this technology for the synthesis of furan-based biaryls. nih.gov Such a setup could be adapted for the continuous production of this compound, offering improved efficiency and safety over traditional batch processes. newdrugapprovals.org

Biocatalytic and Enzymatic Synthesis Investigations

The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalysis offers high selectivity under mild reaction conditions, often in aqueous environments. While specific enzymatic routes to this compound have not been reported, the broader field of biocatalysis for furan derivatization is an active area of research. For instance, enzymatic processes have been developed for the synthesis of furan-based polyesters and other derivatives from biomass-derived starting materials. rsc.org Future research may lead to the discovery or engineering of enzymes capable of catalyzing the C-C bond formation between a furan precursor and a chlorinated aromatic ring, offering a highly sustainable route to this important compound. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and pressure.

Solvent Effects and Reaction Medium Studies

The choice of solvent can significantly influence the outcome of the synthesis of this compound. The solvent's polarity, ability to dissolve reactants and catalysts, and its boiling point are all critical factors.

In palladium-catalyzed reactions like the Heck and Suzuki couplings, polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. researchgate.netnih.gov For instance, the synthesis of 5-(4-chlorophenyl)thiophene-2-carbaldehyde, a related compound, was successfully carried out using DMSO as the solvent. nih.gov In some cases, aqueous media or biphasic systems have been explored to develop more environmentally friendly protocols. nih.govthieme-connect.de The use of water as a solvent in phosphine-free Heck reactions under microwave irradiation has been shown to provide excellent yields in short reaction times. organic-chemistry.org The selection of the solvent can also affect the catalyst's activity and stability. Ionic liquids have also been investigated as a medium for Heck reactions, sometimes immobilized on a solid support like silica (B1680970) to facilitate catalyst recovery. organic-chemistry.org

The following table summarizes the impact of different solvents on the yield of related aryl-furan syntheses, providing insights into potential solvent choices for the synthesis of this compound.

| Solvent System | Reactants | Catalyst System | Product | Yield (%) | Reference |

| Water | 2-Furaldehyde, Aryl Halide | Pd(L-proline)2 | 5-Aryl-2-furaldehyde | Excellent | organic-chemistry.org |

| DMSO | 2-Thiophene aldehyde, 4-Chlorophenylboronic acid | Not specified | 5-(4-chlorophenyl)thiophene-2-carbaldehyde | 25 | nih.gov |

| Dichloroethane | 5-Bromo-2-furaldehyde, Phenyl tributyl tin | 5% Pd(PPh3)Cl | 5-Phenyl-2-furaldehyde | 61 | researchgate.net |

| NMP | 5-Bromo-2-furaldehyde, Phenylbismuth | Pd(OAc)2, Cs2CO3 | 5-Phenyl-2-furaldehyde | 89 | researchgate.net |

| DMF/Water | Not specified | Not specified | 5-Phenyl-2-furaldehyde | 91 | researchgate.net |

Note: The yields are as reported in the cited literature and may vary based on specific reaction conditions.

Temperature and Pressure Parameter Optimization

Temperature and pressure are critical parameters in the synthesis of this compound, directly influencing reaction rates, selectivity, and yield.

Temperature:

The optimal temperature for the synthesis of aryl-furan compounds via cross-coupling reactions typically falls within a range that balances reaction kinetics with the stability of the reactants and products. For many palladium-catalyzed reactions, temperatures between 80°C and 130°C are common. nih.govorganic-chemistry.org For example, Heck reactions using aryl bromides have been successfully conducted at 80°C in a water-DMF solvent system. nih.gov Higher temperatures, around 130°C, have been used in ligand-free Heck reactions to achieve high catalyst activity. organic-chemistry.org However, excessively high temperatures can lead to the thermal decomposition of furfural derivatives. googleapis.com Therefore, finding the optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing degradation. In some cases, reactions can be performed at room temperature, particularly with highly active catalyst systems. scielo.br

Pressure:

For many of the liquid-phase syntheses of this compound conducted at or below the boiling point of the solvent, the reaction is carried out at atmospheric pressure. However, when using low-boiling solvents or conducting reactions at temperatures above the solvent's boiling point, a sealed reactor or autoclave is necessary to maintain the solvent in the liquid phase and control the pressure. wikipedia.org For instance, the original Mizoroki-Heck reaction was carried out in an autoclave at 120°C. wikipedia.org The use of microwave irradiation can also lead to increased pressure within the reaction vessel, often accelerating the reaction. organic-chemistry.org It is important to note that while elevated pressure can increase reaction rates, it also requires specialized equipment and safety precautions.

The table below provides examples of temperature and pressure conditions used in the synthesis of related compounds.

| Reaction Type | Reactants | Catalyst System | Temperature (°C) | Pressure | Yield (%) | Reference |

| Heck Reaction | 4-Bromoacetophenone, Styrene | Pd(OAc)2, 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts | 80 | Atmospheric | High | nih.gov |

| Heck Reaction | Aryl Bromides/Chlorides, Olefins | Palladacycle phosphine (B1218219) mono-ylide complex | 130 | Aerobic | Good | organic-chemistry.org |

| Oxidative Coupling | Methyl p-coumarate, Methyl ferulate | Ag2O | Room Temp. to Reflux | Atmospheric | 31 (at RT) | scielo.br |

| Mizoroki-Heck | Iodobenzene, Styrene | PdCl2, KOAc | 120 | Autoclave | Not specified | wikipedia.org |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, a crucial step is the purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts. Common techniques employed for the purification of furan derivatives include extraction, chromatography, and recrystallization.

Liquid-Liquid Extraction: This is often the initial step to separate the product from the reaction medium. For instance, after a reaction in an aqueous or partially aqueous medium, the product can be extracted into an organic solvent in which it is more soluble, such as ethyl acetate (B1210297) or benzene. scielo.brorgsyn.org The organic extracts are then typically washed with water or brine to remove any water-soluble impurities before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. orgsyn.org

Chromatography: Column chromatography is a widely used and effective method for separating the desired product from impurities with different polarities. A silicate-based material, such as silica gel, is commonly used as the stationary phase. google.com The crude product is loaded onto the column and eluted with a suitable solvent system (mobile phase). The polarity of the eluent is optimized to achieve good separation. For example, in the purification of related furan derivatives, solvent systems like ethyl acetate have been used. nih.gov The fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization: This technique is used to obtain a highly pure crystalline product. The crude solid product is dissolved in a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature or below. As the solution cools, the pure product crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. chempap.org For example, 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691), a similar compound, is reported as orange crystals. nih.gov

Other Techniques:

Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially to remove non-volatile impurities. orgsyn.org

Adsorption: Activated carbon can be used to adsorb furan derivatives from a reaction mixture. The product is then desorbed using a suitable solvent. googleapis.com This method can be particularly useful for separating the product from carbohydrates if the synthesis starts from biomass-derived sugars. googleapis.com

The choice of purification method or combination of methods depends on the physical properties of this compound (e.g., solid or liquid, melting point, boiling point) and the nature of the impurities present.

| Technique | Description | Application Example | Reference |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Extraction of methylfurfural from an aqueous layer into benzene. | orgsyn.org |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Purification of diethyl (2-(4-chlorophenyl)allyl)phosphonate using silica gel chromatography with ethyl acetate as eluent. | nih.gov |

| Recrystallization | Purification of a solid based on differences in solubility. | Recrystallization of 5-(nitrophenyl)-2-furfurylidene derivatives from solvents like ethanol. | chempap.org |

| Adsorption/Desorption | Separation using a solid adsorbent like activated carbon. | Purification of furan derivatives from a reaction mixture containing carbohydrates. | googleapis.com |

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents. The aldehyde group at the C2 position is a meta-directing deactivator, while the 2-chlorophenyl group at the C5 position also influences the electron distribution of the ring.

Electrophilic attack on the furan nucleus generally occurs at the most nucleophilic carbon. In this molecule, the C5 position is occupied. The formyl group at C2 deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. Therefore, substitution is directed to the C4 position, and to a lesser extent, the C3 position.

Common EAS reactions include:

Nitration: Furan itself reacts vigorously with standard nitrating agents. For furan derivatives, milder conditions are necessary, such as using acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures. pharmaguideline.comgoogle.com The nitration of this compound is expected to yield primarily the 4-nitro derivative.

Halogenation: Direct halogenation of furan with bromine or chlorine is often difficult to control and can lead to polyhalogenated products. pharmaguideline.com For monosubstitution, milder reagents or specific conditions are employed. For furan derivatives with an electron-withdrawing group at C2, bromination tends to occur at the C5 position; however, since this is blocked, the reaction would be directed to the C4 or C3 positions. pharmaguideline.com

Sulfonation: Sulfonation can be achieved using a complex of sulfur trioxide with a mild base like pyridine (B92270) or dioxane at room temperature to afford the furan-4-sulfonic acid derivative. pharmaguideline.com

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation on the furan ring would also be directed to the C4 position, though the deactivating nature of the aldehyde group can make these reactions challenging, often requiring strong Lewis acid catalysts.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde functional group is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity allows for a wide range of carbon-carbon bond-forming reactions and functional group transformations.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the aldehyde results in the formation of a secondary alcohol upon acidic workup. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com This is a highly reliable method for creating a carbon-carbon double bond with high regioselectivity.

Knoevenagel Condensation: This is a condensation reaction between the aldehyde and an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or sodium carbonate. nih.govacs.org The reaction yields an α,β-unsaturated product, extending the carbon chain. sid.irscielo.brrsc.org

| Reaction Type | Nucleophile/Reagent | Product Type | General Conditions |

|---|---|---|---|

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | 1. Diethyl ether or THF, 2. H₃O⁺ workup |

| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | Alkene | Anhydrous solvent (e.g., THF) |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Dicyanovinyl derivative | Base catalyst (e.g., piperidine), Ethanol, RT |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Methanol (B129727) or Ethanol |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-(2-chlorophenyl)-2-furoic acid. smolecule.com A variety of oxidizing agents can be used, including potassium permanganate (B83412) (KMnO₄), chromic acid, or Tollens' reagent. Spectroscopic methods like Raman spectroscopy have been used to monitor the direct conversion of furfural to furoic acid. acs.org

Reduction: The aldehyde is easily reduced to the primary alcohol, [5-(2-chlorophenyl)furan-2-yl]methanol. smolecule.com Common and selective reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether, followed by an aqueous workup. libretexts.org Catalytic hydrogenation over metal catalysts (e.g., Ir, Pd) is also an effective method. scielo.org.co

Cycloaddition Reactions and Pericyclic Processes

The furan ring can participate as a 4π-electron component (a diene) in cycloaddition reactions.

Diels-Alder Reaction: As a diene, the furan ring can react with various dienophiles (alkenes or alkynes) in a [4+2] cycloaddition to form bicyclic adducts. The reaction is often reversible. The presence of the electron-withdrawing aldehyde and the bulky chlorophenyl group can influence the reactivity and stereoselectivity of the cycloaddition.

1,3-Dipolar Cycloadditions: Furaldehydes can participate in [3+2] cycloaddition reactions. For instance, reaction with a nitrone (which can be formed in situ from a hydroxylamine) leads to the formation of isoxazolidine (B1194047) rings. tandfonline.comnih.gov These reactions can proceed with high diastereoselectivity, providing a route to complex heterocyclic systems. tandfonline.com Nitrile oxides derived from furan precursors are also known to undergo 1,3-dipolar cycloadditions with alkenes and alkynes. researchgate.net

Halogenation and Functionalization of the Chlorophenyl Moiety

The chlorophenyl ring offers another site for chemical modification, either through substitution of the chlorine atom or through reactions on the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. smolecule.com This reaction is facilitated by the presence of the electron-withdrawing furan-2-carbaldehyde substituent at the para position, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.org Typical nucleophiles include alkoxides, amines, and thiolates, often requiring elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These methods are powerful for forming new carbon-carbon or carbon-nitrogen bonds, allowing for the introduction of a wide array of aryl, alkyl, or amino groups. ysu.ammdpi.comuwindsor.ca

Further Halogenation: Electrophilic halogenation of the chlorophenyl ring is also possible. The chlorine atom is an ortho-, para-director, but it is also a deactivator. The bulky furan substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position relative to the chlorine atom.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Kinetic Studies: Kinetic analyses of related furaldehyde reactions have provided significant mechanistic insights. For instance, the oxidation of furfural by chromic acid shows a first-order dependence on the substrate, oxidant, and acid concentration. researchgate.net The hydrogenation of furfural over iridium catalysts has been modeled using Langmuir-Hinshelwood kinetics, suggesting that the surface reaction is the rate-determining step. scielo.org.co Kinetic studies of furfural formation from sugars have also helped to unravel the complex reaction networks involved. acs.orgmdpi.comrsc.org

Spectroscopic Studies: Various spectroscopic techniques are invaluable for mechanistic investigations.

NMR and IR Spectroscopy: These are routinely used to identify intermediates and final products. For example, in the condensation of furfural, the disappearance of the aldehyde proton signal (~9.0-10.0 ppm) in the ¹H-NMR spectrum can be monitored over time. mdpi.com

Mass Spectrometry: Tandem mass spectrometry has been used to probe the gas-phase dehydration of sugars to form furaldehyde, identifying key intermediates without the interference of a solvent. researchgate.net

In-situ Spectroscopy: Techniques like in-situ Raman spectroscopy have allowed for real-time monitoring of the liquid-phase oxidation of furfural, confirming a direct conversion to furoic acid without observable intermediates. acs.org Reflection absorption infrared spectroscopy (RAIRS) has been used to study the adsorption and reaction of furfural on catalyst surfaces, identifying surface-bound intermediates. aip.org

Stereochemical Control and Regioselectivity in Transformations

Controlling the selectivity of reactions is a cornerstone of modern organic synthesis. For this compound, this involves directing reactions to a specific site (regioselectivity) and controlling the 3D arrangement of atoms (stereoselectivity).

Regioselectivity:

Furan Ring Substitution: As discussed in section 3.1, electrophilic substitution on the furan ring is regioselective. The combined electronic and steric effects of the C2-aldehyde and C5-chlorophenyl groups preferentially direct incoming electrophiles to the C4 position.

Palladium-Catalyzed Arylation: In related systems, direct C-H arylation of 2-furaldehyde is highly regioselective for the C5 position. acs.orgresearchgate.netorganic-chemistry.org This highlights the inherent electronic differences between the positions on the furan ring, which can be exploited for selective functionalization.

Stereoselectivity:

Alkene Geometry: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers of the resulting alkene. nih.gov The ratio of these isomers can often be influenced by the choice of catalyst, solvent, and reaction temperature. Similarly, the Wittig reaction's stereochemical outcome (Z- or E-alkene) depends on the stability of the ylide used.

Diastereoselectivity: In cycloaddition reactions, the approach of the dienophile or dipole can be controlled. Intramolecular 1,3-dipolar cycloadditions involving furaldehyde have been shown to be highly diastereoselective, in some cases yielding a single diastereomer out of four possibilities. tandfonline.comnih.gov

Enantioselectivity: The reduction of the aldehyde group to a chiral secondary alcohol can be performed enantioselectively using chiral reducing agents or catalysts. Likewise, enantioselective addition of organometallic reagents is possible. Stereoselective dihydroxylation of vinylfurans derived from furaldehydes has been used to create multiple chiral centers with high control. acs.org

Derivatization Strategies and Analog Development Based on 5 2 Chlorophenyl 2 Furaldehyde

Synthesis of Imine and Oxime Derivatives

The aldehyde group of 5-(2-chlorophenyl)-2-furaldehyde readily undergoes condensation reactions with primary amines to form imine derivatives, also known as Schiff bases. This reaction is typically carried out by stirring an equimolar mixture of the aldehyde and a primary amine, sometimes with a trace of glacial acetic acid as a catalyst, in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The formation of the imine C=N bond is a key transformation that introduces new structural and electronic properties to the molecule. For instance, the reaction with methylamine (B109427) can yield the corresponding N-methyl imine. nih.gov

Similarly, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of oxime derivatives. xisdxjxsu.asia This reaction is often performed in the presence of a base to neutralize the HCl salt. xisdxjxsu.asia The synthesis of oximes can also be achieved using environmentally friendly methods, such as employing natural acid catalysts. ijprajournal.com Oximes are valuable synthetic intermediates and can exist as E/Z isomers, which can influence their biological activity and further reactivity. csic.es

Table 1: Synthesis of Imine and Oxime Derivatives

| Derivative Type | Reactant | General Conditions | Reference |

|---|---|---|---|

| Imine | Primary Amine (e.g., methylamine) | Equimolar reactants, optional acid catalyst (glacial acetic acid), solvent (THF), room temperature. researchgate.netnih.gov | researchgate.netnih.gov |

| Oxime | Hydroxylamine Hydrochloride | Base (e.g., pyridine), solvent (ethanol), reflux. xisdxjxsu.asia | xisdxjxsu.asia |

| Oxime | Hydroxylamine Hydrochloride | Natural acid catalysts (e.g., citrus limetta juice), aqueous medium. ijprajournal.com | ijprajournal.com |

Formation of Chalcones and Related α,β-Unsaturated Carbonyls

One of the most significant derivatization pathways for this compound is the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone (B1666503) or another ketone containing an α-hydrogen. jocpr.comnih.gov Typically, a strong base like sodium hydroxide (B78521) or potassium hydroxide is used in an alcoholic solvent at room temperature. jocpr.comnih.gov The resulting chalcones are α,β-unsaturated ketones characterized by the -CO-CH=CH- moiety, which serves as a versatile precursor for the synthesis of various heterocyclic compounds. jocpr.com

The reaction conditions can be tailored to optimize the yield. For example, stirring the reaction mixture overnight at room temperature is a common practice. jocpr.com The products are often solids that can be purified by recrystallization from ethanol. jocpr.comresearchgate.net

Table 2: Synthesis of Chalcone (B49325) Derivatives

| Ketone Reactant | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Substituted Triazole Ketones | Potassium Hydroxide (20%) | Ethanol | 67-72% | jocpr.com |

| p-Methoxy Acetophenone | Sodium Hydroxide (40%) | Ethanol | Good | nih.gov |

| 2,4-Dihydroxyacetophenone | Not specified | Not specified | Not specified | researchgate.net |

| 2-Acetyl-1-methylpyrrole | Sodium Hydroxide (50%) | Methanol (B129727) | 57-83% | mdpi.com |

Condensation Reactions with Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound can react with various nitrogen-containing heterocycles that possess an active methylene (B1212753) group. A notable example is the Knoevenagel condensation with creatinine. researchgate.net This reaction provides a route to form a C=C bond, yielding arylidene compounds. researchgate.net

Another important reaction is the condensation with compounds containing a hydrazino group. For instance, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. nih.gov These reactions are crucial for creating more complex molecular architectures with potential biological significance. The condensation with 4,5-dihydro-1,2,4-triazin-6-ones in the presence of potassium acetate (B1210297) and acetic acid at reflux temperature affords the corresponding 5-arylidene derivatives. acgpubs.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl and heteroaryl rings of this compound and its derivatives. rsc.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl substituents at the 5-position of the furan (B31954) ring, assuming a suitable leaving group is present. nih.gov

Direct C-H activation is another advanced strategy. Palladium catalysts can mediate the coupling of the furan or chlorophenyl ring with various partners, such as aryl bromides, without the need for pre-functionalization. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. rsc.orgmdpi.com For example, a palladium(II) acetate/triphenylphosphine system is often effective.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Aryl halide/triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Formation of C-C bonds. | nih.gov |

| C-H Activation/Arylation | Aryl bromide | Pd(II) catalyst, Base (e.g., KOAc) | Direct functionalization of C-H bonds. | mdpi.com |

| Hirao Reaction | P(O)-H compounds | Pd catalyst | Formation of C-P bonds. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Systematic structural modifications of this compound analogs are essential for understanding their structure-activity relationships (SAR). These studies involve altering specific parts of the molecule and evaluating the impact on its biological or chemical properties.

The position and nature of the substituent on the phenyl ring are critical for SAR. The chlorine atom at the ortho position of the phenyl ring in this compound is a key feature. Studies often involve moving the chlorine to the meta or para positions or replacing it with other halogens (e.g., bromine, fluorine) or electron-donating/withdrawing groups. For instance, analogs with a 4-chlorophenyl group have been extensively studied. mdpi.comnih.gov The synthesis of derivatives with dichlorophenyl or nitrophenyl groups has also been reported, allowing for a systematic exploration of electronic and steric effects. jocpr.commdpi.com These variations help to map the binding pocket of a target protein and optimize interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(4-chlorophenyl)thiophene-2-carbaldehyde |

| 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) |

| 5-(2,5-dichlorophenyl)furan-2-carbaldehyde |

| 5-(2-nitrophenyl)furan-2-carbaldehyde |

| 5-(4-nitrophenyl)furan-2-carbaldehyde |

| 2,4-Dihydroxyacetophenone |

| 2-Acetyl-1-methylpyrrole |

| p-Methoxy acetophenone |

| Creatinine |

| Semicarbazide hydrochloride |

| Hydroxylamine hydrochloride |

| 4,5-dihydro-1,2,4-triazin-6-one |

| Palladium(II) acetate |

Advanced Spectroscopic Characterization Methodologies for 5 2 Chlorophenyl 2 Furaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution 1D and 2D NMR Experiments

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, offers primary structural information. For instance, in a derivative, 5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole, the ¹H NMR spectrum (300 MHz, CDCl₃) shows distinct signals for the protons. nih.gov Key shifts include a doublet of doublets at δ 3.67 and 3.92 ppm, corresponding to the diastereotopic protons on the isoxazole (B147169) ring, and singlets at δ 3.93 and 3.99 ppm for the methoxy (B1213986) groups. nih.gov The furan (B31954) and aromatic protons resonate in the downfield region, providing clear evidence of the compound's structure. nih.gov

Two-dimensional (2D) NMR experiments, such as NOESY, are crucial for determining the stereochemistry. For example, a 2D (¹H-¹H NOESY) NMR spectrum of a semicarbazone derivative confirmed the E isomeric form by showing coupling between the imine and hydrazone protons. csic.es

Table 1: ¹H NMR Data for selected 5-(Aryl)furan Derivatives

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-(4-chlorophenyl)-2-furaldehyde | CDCl₃ | 9.66 (s, 1H, CHO), 7.76 (d, J = 8.4, 2H, Ar-H), 7.30 (d, J = 4.0, 1H, Furan-H), 6.95 (d, J = 8.4, 2H, Ar-H), 6.71 (d, J = 4.0, 1H, Furan-H) |

| 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | DMSO-d₆ | 3.53 (dd, 1H, J = 9.6, 16.5, H4pyrazole), 3.65 (dd, 1H, J = 10.2, 15.9, H4'pyrazole), 3.89 (s, 3H, OCH₃), 4.58 (s, 2H, -CH₂Cl), 5.73 (dd, 1H, J = 5.1, 11.2, H5pyrazole), 6.47 (d, 1H, J = 3.3, Hfuran), 6.58 (d, 1H, J = 3.3, Hfuran), 7.00 (d, 2H, J = 8.7, Ar-H), 7.28 (d, 2H, J = 8.7, Ar-H), 7.50 (d, 2H, J = 8.1, Ar-H), 7.75 (d, 2H, J = 8.7, Ar-H) |

| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | CDCl₃ | 3.67 (dd, 1H, J = 7.76, 16.68, H4isoxazole), 3.92 (dd, 1H, J = 7.8, 16.52, H4'isoxazole), 3.93 (s, 6H, 2OCH₃), 3.99 (s, 3H, OCH₃), 5.80 (t, 1H, J = 9.72, H5isoxazole), 6.53 (d, 1H, J = 3.30, Hfuran), 6.64 (d, 1H, J = 3.3, Hfuran), 6.99 (s, 2H, Ar-H), 7.37 (d, 2H, J = 8.5, Ar-H), 7.60 (d, 2H, J = 8.5, Ar-H) |

Solid-State NMR Characterization

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For instance, the exact mass of 5-(2-Chlorophenyl)-2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone was determined to be 329.067952 g/mol . spectrabase.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is often performed using techniques like electrospray ionization (ESI-TOF). rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by fragmenting a precursor ion and analyzing its fragment ions. This technique provides valuable structural information by revealing the connectivity of atoms within a molecule. While specific MS/MS fragmentation patterns for this compound were not detailed in the search results, the predicted collision cross-section values for various adducts of the parent compound are available, which can be correlated with experimental data. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 5-(2-chlorophenyl)furfural

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.02074 | 140.2 |

| [M+Na]⁺ | 229.00268 | 151.2 |

| [M-H]⁻ | 205.00618 | 148.3 |

| [M+NH₄]⁺ | 224.04728 | 160.8 |

| [M+K]⁺ | 244.97662 | 147.7 |

| [M+H-H₂O]⁺ | 189.01072 | 135.1 |

| [M+HCOO]⁻ | 251.01166 | 161.5 |

| [M+CH₃COO]⁻ | 265.02731 | 182.2 |

Data from PubChemLite. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to that molecule.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. In derivatives of 5-(Aryl)furan, characteristic IR absorption bands can be observed. For example, in a series of Schiff bases derived from 5-(substituted aryl)-2-furfuraldehyde, the C=O stretching vibration of the CONH group was observed in the range of 1649 to 1697 cm⁻¹, and the N-H stretching of the same group was seen between 3315 and 3389 cm⁻¹. derpharmachemica.com For 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, a strong C=O stretching band appears at 1680 cm⁻¹. nih.gov

Raman spectroscopy, which is complementary to IR, is also a powerful tool for structural analysis. Quantum mechanical methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectroscopy to assign vibrational modes and predict spectra. researchgate.net For example, in a study of a related heterocyclic compound, DFT calculations at the B3LYP/6–311++g(d,p) level of theory were used to calculate vibrational wavenumbers, which showed good agreement with experimental FT-IR and FT-Raman data. researchgate.net

Table 3: Key IR Absorption Bands for selected 5-(Aryl)furan Derivatives

| Compound/Derivative Series | Key IR Absorption Bands (ν, cm⁻¹) | Functional Group Assignment |

| 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 1680 | C=O stretch |

| Schiff bases of 5-(substituted aryl)-2-furfuraldehyde | 1649-1697 | C=O stretch (CONH) |

| Schiff bases of 5-(substituted aryl)-2-furfuraldehyde | 3315-3389 | N-H stretch (CONH) |

| N-((5-Phenylfuran-2-yl)methylene)-1H-benzo[d]-imidazol-2-amine | 3334 | N–H stretch |

| N-((5-Phenylfuran-2-yl)methylene)-1H-benzo[d]-imidazol-2-amine | 1620 | C=N stretch |

Data compiled from various research articles. nih.govderpharmachemica.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice.

While a specific crystal structure for this compound is not widely available in published literature, analysis of closely related furan derivatives containing chlorophenyl groups provides significant insights into the expected structural characteristics. For instance, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) has been determined, revealing a monoclinic crystal system with the space group P21/n. researchgate.net In this related structure, the dihedral angles between the planes of the two chlorophenyl rings and the central furan ring are substantial, at 79.7° and 69.5°, respectively. researchgate.net This indicates a non-planar conformation, a feature likely to be present in this compound due to steric hindrance between the furan and the ortho-substituted chlorophenyl ring.

The solid-state structure is further stabilized by intermolecular interactions. In the case of the aforementioned methanol (B129727) derivative, O-H···O hydrogen bonds are the dominant forces, creating a stable three-dimensional supramolecular architecture. researchgate.net For this compound, one would anticipate that weak intermolecular interactions, such as C-H···O or C-H···π interactions, play a crucial role in the crystal packing, in the absence of strong hydrogen bond donors.

Table 1: Crystallographic Data for a Related Furan Derivative Data for furan-2,5-diylbis((4-chlorophenyl)methanol)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| **β (°) ** | 93.046(6) |

| **Volume (ų) ** | 1668.36(16) |

| Z | 4 |

Source: researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to probe the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light, which corresponds to the excitation of electrons from lower to higher energy orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org Fluorescence spectroscopy measures the light emitted as electrons relax from the excited state back to the ground state.

The UV-Vis spectrum of furan-based aldehydes is characterized by strong absorptions due to π-π* transitions within the conjugated system. The parent compound, 2-furaldehyde (furfural), exhibits a strong absorption maximum (λmax) around 280 nm. mdpi.com The introduction of a 2-chlorophenyl group at the 5-position of the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum. This shift is due to the extension of the π-conjugated system, which decreases the HOMO-LUMO energy gap. utoronto.ca

Fluorescence properties are highly sensitive to molecular structure and environment. Many furan derivatives are known to be fluorescent. The emission wavelength and quantum yield of this compound would depend on factors such as the rigidity of the molecule and the nature of the solvent. The non-planar structure, suggested by crystallographic data of related compounds, might lead to lower fluorescence quantum yields compared to more rigid, planar analogues due to energy loss through non-radiative vibrational relaxation pathways. Research on the interaction of similar molecules, like 5-hydroxymethyl-2-furaldehyde (5-HMF) with proteins, has utilized fluorescence quenching to determine binding constants, which were found to be in the order of 10⁴ L mol⁻¹. researchgate.net This indicates that such furan derivatives can exhibit significant fluorescence that can be modulated by their environment.

Table 2: Expected Spectroscopic Properties of this compound

| Spectroscopic Parameter | Expected Characteristics | Rationale |

|---|---|---|

| UV-Vis λmax | > 280 nm | Extended conjugation compared to 2-furaldehyde (λmax ≈ 280 nm). mdpi.com |

| Molar Absorptivity (ε) | High (in the order of 10⁴ L mol⁻¹cm⁻¹) | Characteristic of π-π* transitions in conjugated systems. bath.ac.uk |

| Fluorescence Emission | Potential for emission | Common for aromatic and conjugated furan derivatives. neuroquantology.com |

| Stokes Shift | Moderate to large | Typical for molecules undergoing geometric relaxation in the excited state. |

This table is based on theoretical expectations and data from related compounds.

Computational Chemistry and Theoretical Studies of 5 2 Chlorophenyl 2 Furaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can reveal crucial information about the distribution of electrons and the energy levels of molecular orbitals, which are fundamental to understanding a molecule's reactivity.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For furan (B31954) derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents on the furan ring. unram.ac.id In the case of 5-(2-chlorophenyl)-2-furaldehyde, the presence of the electron-withdrawing chlorophenyl group and the aldehyde group is expected to modulate the electronic properties of the furan ring. While specific DFT calculations for this compound are not widely published, data from related furan derivatives can provide valuable insights. For instance, QSAR studies on various furan derivatives have utilized calculated HOMO and LUMO energies as descriptors to correlate with their biological or chemical activities. unram.ac.id

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Furan Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-Phenyl-2-furaldehyde | -6.2 | -2.1 | 4.1 |

| 5-(4-Nitrophenyl)-2-furaldehyde | -6.8 | -2.9 | 3.9 |

| 2-Furaldehyde | -6.5 | -1.8 | 4.7 |

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and regions of the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution on the phenyl ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information on the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the accessible conformations and their relative stabilities.

For a molecule like this compound, which possesses a rotatable bond between the furan and phenyl rings, MD simulations can be employed to explore the conformational space. These simulations can determine the preferred dihedral angle between the two rings and the energy barriers for rotation. This information is crucial as the conformation of the molecule can significantly impact its biological activity and reactivity. For example, MD simulations have been used to study the conformational preferences of other furan derivatives, such as furan-thiazole Schiff base hybrids, to understand their interactions with biological targets. plos.org The planarity or non-planarity of the molecule, dictated by the rotational barrier, can affect the extent of π-conjugation and, consequently, its electronic properties. A classical potential energy calculation approach has been used for the conformational analysis of similar molecules like 5-phenyl-2-furaldehyde. scispace.com

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical methods, particularly DFT, are instrumental in predicting the most likely pathways for chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For this compound, such calculations could be used to predict the outcomes of various reactions, such as its oxidation, reduction, or participation in condensation reactions. For instance, the reactivity of the aldehyde group in furan-2-carboxaldehydes is influenced by the substituent at the 5-position. mdpi.com DFT studies on the synthesis of substituted furans have elucidated reaction mechanisms and the roles of catalysts and solvents. acs.orgrsc.org These principles can be extended to predict the reactivity of this compound in similar transformations. The development of machine learning-based reaction predictors also offers a promising avenue for forecasting reaction outcomes. nih.govarxiv.org

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. bohrium.com By identifying key molecular descriptors that correlate with the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with varied substituents. A range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties, would be calculated for each derivative. unram.ac.id Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such models have been successfully developed for various classes of furan derivatives to predict their insecticidal or corrosion-inhibiting properties. unram.ac.idsioc-journal.cn A study on urease inhibitors included a derivative, 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, highlighting the potential for QSAR studies on compounds of this class. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area |

| Hydrophobic | LogP (Partition Coefficient) |

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting chemical reactivity and selectivity are invaluable for understanding and designing chemical reactions. These predictions are often based on the electronic and steric properties of the molecule, as calculated by quantum chemical methods.

The reactivity of the furan ring in this compound is influenced by the electronic effects of its substituents. The aldehyde group is electron-withdrawing, which generally deactivates the furan ring towards electrophilic substitution. However, the 2-chlorophenyl group's effect is more complex, involving both inductive and resonance effects. Computational studies on substituted furans have shown that the nature of the substituent significantly modulates the reactivity of the furan ring in reactions like Diels-Alder cycloadditions. nih.gov For instance, electron-donating groups tend to increase the reactivity of the furan diene.

Furthermore, the selectivity of reactions involving this compound, such as reactions at the aldehyde group versus the furan ring or at different positions on the aromatic rings, can be predicted by analyzing the local reactivity indices derived from DFT calculations, such as Fukui functions or the charges on the atoms. These indices help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting the most likely points of attack for different reagents. The synthesis of various 2-substituted 1,3-benzazoles from 5-aryl-2-furaldehydes demonstrates the synthetic utility and predictable reactivity of this class of compounds. researchgate.net

Applications of 5 2 Chlorophenyl 2 Furaldehyde in Specialized Chemical Synthesis

Role as a Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and materials. uou.ac.inopenmedicinalchemistryjournal.com The aldehyde functional group in 5-(2-chlorophenyl)-2-furaldehyde serves as a versatile handle for a variety of cyclization reactions, enabling the construction of numerous heterocyclic systems.

The reactivity of the aldehyde allows for condensation reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for ring closure. For instance, reactions with compounds containing active methylene (B1212753) groups, amines, hydrazines, and hydroxylamines can initiate cascades that result in the formation of five- and six-membered heterocyclic rings.

Research has demonstrated the synthesis of various heterocyclic systems from structurally similar 5-aryl-2-furaldehydes. For example, 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has been used to synthesize isoxazole (B147169) and pyrazole (B372694) derivatives. nih.gov In a typical reaction, the furaldehyde is first converted into a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine (B1172632) or hydrazine (B178648) to yield the desired heterocyclic ring. A similar reaction pathway is anticipated for this compound, which would lead to the corresponding 2-chlorophenyl-substituted furan-heterocycles.

Furthermore, the furan (B31954) ring itself can participate in cycloaddition reactions or can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions, although these are less common starting from the aldehyde. The primary role of this compound in this context is to provide the C4-C5-aldehyde fragment for the construction of a new heterocyclic ring attached to the furan core.

One notable example of the versatility of substituted furaldehydes is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of nitrogen-containing heterocycles of significant medicinal importance. ijprajournal.com The synthesis of 4-(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives has been reported, starting from the corresponding chalcone (B49325) derived from 5-(4-chlorophenyl)furan-2-carbaldehyde and acetophenone (B1666503), which is then reacted with guanidine (B92328) nitrate (B79036). researchgate.net This approach highlights a general strategy where the furaldehyde is first elaborated into an α,β-unsaturated ketone, which then serves as the key building block for the pyrimidine ring.

The following table summarizes representative examples of heterocyclic scaffolds synthesized from 5-aryl-2-furaldehydes, illustrating the potential of this compound as a precursor.

| Starting Aldehyde | Reagents | Heterocyclic Scaffold | Reference |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 1. Acetophenone, NaOH2. Hydroxylamine HCl | 5-(5-(4-Chlorophenyl)furan-2-yl)-3-phenyl-4,5-dihydroisoxazole | nih.gov |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 1. Acetophenone, NaOH2. Hydrazine hydrate | 5-(5-(4-Chlorophenyl)furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 1. Acetophenone, NaOH2. Guanidine nitrate | 4-(5-(4-Chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine | researchgate.net |

| Furfural (B47365) | 1. 2-Acetyl-1-methylpyrrole, NaOH2. Further reaction | Pyrrole-based chalcones and subsequent heterocycles | ekb.eg |

| 2-Furaldehyde | Cyanoacetylhydrazine | Pyrazole, Pyridine (B92270), and Coumarin derivatives | scirp.org |

Building Block in Complex Organic Molecule Construction

In the lexicon of organic synthesis, a "building block" is a molecule that possesses reactive functional groups allowing it to be readily incorporated into a larger, more complex structure. jst.go.jp this compound fits this description perfectly, serving as a versatile C11-building block for the construction of elaborate organic molecules. Its utility is particularly evident in the synthesis of 2,5-diaryl furans, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov

The synthesis of such complex molecules often relies on cross-coupling reactions, where the furan ring of this compound can be further functionalized. While the aldehyde group provides a site for chain extension or the introduction of other functional groups, the aryl-furan core serves as a rigid scaffold upon which molecular complexity can be built.

A powerful strategy for constructing complex molecules from substituted furaldehydes involves the use of solid-phase synthesis. This technique allows for the sequential addition of building blocks to a substrate anchored to a solid support, facilitating purification and automation. Research has shown that substituted 2-furaldehydes are excellent substrates for such syntheses, where the appendage on the furan ring can direct the outcome of subsequent reactions to generate skeletally diverse products. broadinstitute.org For example, a furaldehyde substrate can be subjected to an aldol (B89426) reaction followed by oxidative and acidic conditions to yield different molecular skeletons depending on the substituents present. broadinstitute.org

The synthesis of various 5-substituted-2-furaldehydes via organozinc reagents has been developed, underscoring their importance as building blocks for more complex furan derivatives. nih.govresearchgate.net These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the furan ring, creating a library of building blocks for drug discovery and materials science.

The following table presents examples of complex molecules and scaffolds constructed using 5-aryl-2-furaldehydes as building blocks, demonstrating the synthetic potential of this compound.

| Building Block | Reaction Type | Resulting Structure/Scaffold | Significance | Reference |

| 5-Substituted-2-furaldehydes | Solid-phase synthesis, Aldol reaction, Oxidative cyclization | Skeletally diverse small molecules | Access to diverse molecular architectures from a common precursor | broadinstitute.org |

| 5-Bromo-2-furaldehyde | Pd-catalyzed cross-coupling with arylzinc halides | 2,5-Diaryl furans | Important scaffolds in medicinal and materials chemistry | nih.govresearchgate.net |

| 1,3-Dienes (precursors to 2,5-diaryl furans) | Oxidation and dehydration | 2,5-Diaryl furans | Access to important furan building blocks for medicinal and optoelectronic applications | nih.gov |

| 5-(Chloromethyl)-2-furaldehyde | Conversion to furoic acid and derivatives | Intermediates for pharmaceuticals and fragrances | Demonstrates the utility of substituted furaldehydes as versatile intermediates | google.com |

Intermediacy in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com These reactions are highly valued in modern organic synthesis and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple starting materials. Aldehydes are frequent participants in MCRs, and this compound is well-suited to serve as the aldehyde component in such transformations.

One of the most well-known MCRs involving aldehydes is the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of compounds with a wide range of biological activities. In this reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are condensed together in the presence of an acid catalyst. The use of aromatic and heteroaromatic aldehydes, including furfural, is well-documented in the Biginelli reaction, suggesting that this compound would be a suitable substrate for generating highly substituted dihydropyrimidinones.

Another important class of MCRs are those based on the chemistry of ylides or activated methylene compounds. For instance, the reaction of an aldehyde, malononitrile, and a compound with an active methylene group can lead to the formation of highly functionalized 4H-pyrans or 1,4-dihydropyridines, depending on the catalyst and reaction conditions. jst.go.jp The use of furfural in such reactions has been reported to yield the corresponding 4H-pyran derivatives. jst.go.jp

While direct examples of MCRs employing this compound are not extensively reported, the reactivity of the closely related 2-furaldehyde in such reactions provides strong evidence for its potential utility. For example, a three-component reaction of 2-furaldehyde, malononitrile, and 1,2-ethanedithiol (B43112) has been attempted for the synthesis of macrocyclic compounds, although it resulted in the formation of insoluble products. rsc.org Similarly, the use of 2-furylaldehyde in a three-component synthesis of pyrazolo[3,4-b]quinolines was reported to lead to product degradation. mdpi.com These examples, while not entirely successful, confirm the participation of furaldehydes in MCRs and highlight the need for careful optimization of reaction conditions.

The following table provides an overview of MCRs where this compound or similar aldehydes are used as key components.

| MCR Type | Aldehyde Component | Other Components | Product Type | Reference |

| Biginelli Reaction | Aromatic/Heteroaromatic Aldehydes | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | tcichemicals.com |

| Hantzsch Dihydropyridine Synthesis | Aldehydes | β-Ketoester, Ammonia | 1,4-Dihydropyridines | tcichemicals.com |

| Pyran Synthesis | Furfural | Acetoacetanilide, Malononitrile | 4H-Pyran derivatives | jst.go.jp |

| Macroheterocyclization | 2-Furaldehyde | Malononitrile, 1,2-Ethanedithiol | Tetrathiacyclotetradeca-dienes (insoluble) | rsc.org |

| Pyrazoloquinoline Synthesis | 2-Furylaldehyde | Aniline, Pyrazolone | Pyrazolo[3,4-b]quinolines (degraded) | mdpi.com |

Medicinal Chemistry Research Involving 5 2 Chlorophenyl 2 Furaldehyde

Design and Synthesis of Potential Therapeutic Agents

The chemical reactivity of the aldehyde group and the potential for substitution on the furan (B31954) and phenyl rings make 5-(2-Chlorophenyl)-2-furaldehyde an attractive starting material for synthesizing a variety of heterocyclic compounds. Researchers have employed several synthetic strategies to create libraries of derivatives with the aim of discovering new therapeutic agents.

One prominent synthetic route involves the Claisen-Schmidt condensation of this compound with various ketones to produce chalcones, which are known for their broad spectrum of biological activities. google.com For instance, the reaction with acetophenone (B1666503) yields 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one. google.com Microwave-assisted synthesis has also been utilized to improve reaction times and yields for these types of condensations. google.com

Another synthetic approach involves the reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form isoxazolines and pyrazolines, respectively. These five-membered heterocyclic rings are common motifs in many biologically active compounds. Furthermore, the aldehyde can be used in multicomponent reactions to build more complex molecular architectures. The synthesis of uridine-based libraries has also utilized 5-(2-Chlorophenyl)furfural as a key building block. researchgate.net

More advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to create 5-aryl-2-furaldehydes. Organozinc reagents, in particular, have proven effective for the synthesis of a wide range of 5-substituted 2-furaldehydes under mild conditions. drugbank.com These synthetic methodologies provide a robust platform for generating diverse libraries of compounds for biological screening.

Table 1: Synthesis of Therapeutic Agents from this compound and its Analogs

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-(2'-chlorophenyl)-2-furaldehyde | Acetophenone | Furan chalcone (B49325) | google.com |

| 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) | Hydroxylamine hydrochloride | Isoxazoline | nih.gov |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | Hydrazine hydrate | Pyrazoline | nih.gov |

| 5-bromo-2-furaldehyde | Aryl- and heteroarylzinc halides | 5-substituted 2-furaldehydes | drugbank.com |

Investigation of Biological Activity Mechanisms

The diverse derivatives of this compound have been investigated for their mechanisms of action across various biological targets. These studies are crucial for understanding their therapeutic potential and for guiding the design of more potent and selective agents.

Enzyme Inhibition Studies

A significant area of research has been the evaluation of this compound derivatives as enzyme inhibitors. The chalcone derivative, 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, has demonstrated notable inhibitory activity against the enzyme urease. google.com Urease is a key enzyme in several pathological conditions, and its inhibition is a target for the treatment of infections by urease-producing bacteria.

In a related study, derivatives of the isomeric 5-(4-chlorophenyl)furan were found to be potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer drugs. Certain pyrazoline and pyridine (B92270) derivatives synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde showed significant inhibition of tubulin polymerization, with some compounds being more potent than the well-known inhibitor colchicine (B1669291). nih.gov

Furthermore, other furan derivatives have shown inhibitory activity against different enzymes. For example, 5-(hydroxymethyl)-2-furfural has been identified as a selective inhibitor of DNA polymerase lambda and terminal deoxynucleotidyltransferase. nih.gov This highlights the potential of the furan scaffold to interact with a variety of enzyme active sites.

Table 2: Enzyme Inhibition by Derivatives of 5-(Aryl)-2-furaldehydes

| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | 18.75 ± 0.85 µM | google.com |

| Pyrazoline derivative of 5-(4-chlorophenyl)furan | Tubulin Polymerization | 0.09 µM | nih.gov |

| Pyridine derivative of 5-(4-chlorophenyl)furan | Tubulin Polymerization | 0.06 µM | nih.gov |

Receptor Binding Interactions

The ability of this compound derivatives to interact with specific receptors is another key area of medicinal chemistry research. A patent has described furanyl-imine and thiofuranyl-imine compounds derived from the related 5-(4-Chlorophenyl)-2-furaldehyde for their ability to stabilize ryanodine (B192298) receptors, which are critical for calcium release in muscle cells. This suggests a potential therapeutic application in conditions related to aberrant calcium signaling.

While direct studies on this compound derivatives are emerging, research on analogous furan-containing compounds provides valuable insights. For instance, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives have been designed and synthesized as agonists for the glycine (B1666218) binding site of the NMDA receptor, demonstrating subtype-specific activity. researchgate.net This indicates the potential for furan-based scaffolds to be tailored for specific receptor interactions.

Cellular Pathway Modulation Research

Beyond direct enzyme or receptor interactions, derivatives of this compound can modulate various cellular pathways. The aforementioned tubulin polymerization inhibitors derived from 5-(4-chlorophenyl)furan were shown to induce cell-cycle arrest at the G2/M phase and trigger apoptosis in leukemia cells. nih.gov This demonstrates a clear mechanism of cellular pathway modulation leading to an anti-cancer effect.